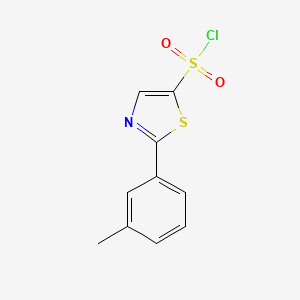

2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride

Description

2-(3-Methylphenyl)-1,3-thiazole-5-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiazole core substituted with a 3-methylphenyl group at position 2 and a sulfonyl chloride (-SO₂Cl) group at position 5. This compound is highly reactive due to the electrophilic sulfonyl chloride moiety, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other functionalized thiazole derivatives.

Properties

IUPAC Name |

2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S2/c1-7-3-2-4-8(5-7)10-12-6-9(15-10)16(11,13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBVRSIYGDWAJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(S2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylthiourea with α-haloketones to form the thiazole ring, followed by sulfonylation using chlorosulfonic acid or sulfuryl chloride. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium catalysts for coupling reactions

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride, exhibit significant antimicrobial properties. The sulfonyl chloride functional group enhances the compound's ability to interact with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that modifications of the thiazole ring can lead to compounds with improved efficacy against various bacterial strains .

Anticancer Properties

Thiazole derivatives have also been investigated for their potential anticancer activities. The presence of the sulfonyl chloride group is believed to play a crucial role in the mechanism of action against cancer cells. For instance, compounds structurally related to 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride have demonstrated cytotoxic effects in vitro against several cancer cell lines. This suggests that further exploration could yield promising anticancer agents .

Organic Synthesis

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. Its sulfonyl chloride functionality allows it to participate in various reactions, such as nucleophilic substitution and coupling reactions. This property is particularly useful in synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Synthesis of Thiazole Derivatives

A notable application is its use in the synthesis of other thiazole derivatives. The ability to modify the thiazole ring through sulfonylation reactions opens pathways for creating a library of compounds with diverse biological activities .

Material Science

Polymer Chemistry

In material science, 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride can be utilized in polymer chemistry as a functional monomer. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. Research has indicated that polymers containing thiazole units exhibit improved mechanical properties and are suitable for various industrial applications .

Coatings and Adhesives

The compound's reactivity also makes it suitable for developing advanced coatings and adhesives. Its ability to form strong covalent bonds can lead to materials with enhanced durability and performance under harsh environmental conditions .

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Antimicrobial Properties of Thiazoles | Medicinal Chemistry | Demonstrated significant activity against Gram-positive bacteria. |

| Synthesis of Novel Thiazole Derivatives | Organic Synthesis | Developed new compounds with potential anticancer activity. |

| Functional Polymers from Thiazoles | Material Science | Enhanced thermal stability and mechanical properties observed in synthesized polymers. |

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride involves its ability to interact with biological molecules through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. The thiazole ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituent effects of 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride and its analogs:

Key Observations :

Stability and Handling

- Hydrolysis Sensitivity : All sulfonyl chlorides are moisture-sensitive; storage under anhydrous conditions is critical.

- Thermal Stability : Methyl-substituted derivatives (e.g., ) exhibit higher thermal stability compared to halogenated analogs (e.g., ).

Biological Activity

2-(3-Methylphenyl)-1,3-thiazole-5-sulfonyl chloride is a thiazole derivative that has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound's unique structural features contribute to its reactivity and biological effects, making it a valuable subject of study in medicinal chemistry.

Structural Characteristics

The compound features a thiazole ring, which is known for its diverse biological activities. The sulfonyl chloride functional group enhances its reactivity, allowing for the synthesis of various derivatives that may exhibit different biological activities.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(3-Methylphenyl)-1,3-thiazole-5-sulfonyl chloride | Contains a thiazole ring with a methylphenyl substitution | Exhibits potential anticancer and antimicrobial activity |

| 1,3-Thiazole-5-sulfonyl chloride | Basic thiazole structure with sulfonyl chloride | Used as a building block in drug synthesis |

| 2-Methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride | Methyl and tosyl groups added | Influences reactivity and biological effects |

The biological activity of 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and sulfonyl chloride group play crucial roles in binding to these targets, leading to various biological effects. For instance, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride demonstrate effectiveness against various bacterial strains. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria with promising results .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Compounds that include the thiazole moiety have shown cytotoxic activity against several cancer cell lines. Notably, structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxicity. For instance, compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited increased potency against cancer cells .

Case Studies

- Antitumor Activity : A study evaluated the anticancer effects of thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, highlighting their potential as effective anticancer agents .

- Antimicrobial Studies : Another investigation focused on the antibacterial properties of thiazole derivatives against E. coli and S. aureus. The compounds demonstrated significant zones of inhibition, indicating strong antibacterial activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclization of precursor thioamides or thioureas using reagents like Lawesson’s reagent, followed by oxidative chlorination (e.g., Cl₂ or SOCl₂). For example, analogous thiazole sulfonyl chlorides are synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, followed by oxidative chlorination of intermediates . Optimization requires monitoring reaction temperature, stoichiometry of chlorinating agents, and solvent selection (e.g., dichloromethane or toluene).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm regiochemistry of the thiazole ring and substituent positions (¹H/¹³C NMR).

- Mass Spectrometry : Verify molecular weight and fragmentation patterns (ESI-MS or HRMS).

- X-ray Crystallography : Resolve ambiguities in molecular geometry using programs like SHELX or WinGX . For example, anisotropic displacement parameters from single-crystal data can clarify sulfonyl chloride group orientation.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) during structural elucidation?

- Methodology :

- Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Crystallographic Refinement : Use SHELXL to model disorder or thermal motion in the sulfonyl chloride group .

- Dynamic NMR Studies : Investigate conformational flexibility at variable temperatures if X-ray data conflicts with solution-state NMR.

Q. What strategies are effective for designing 2-(3-methylphenyl)-1,3-thiazole-5-sulfonamide derivatives with antitumor activity?

- Methodology :

- Derivatization : React the sulfonyl chloride with amines (e.g., primary/secondary amines, heterocyclic amines) under inert conditions.

- Structure-Activity Relationship (SAR) : Screen derivatives against cancer cell lines (e.g., NCI-60 panel) to identify substituents enhancing bioactivity. For example, bulky aryl groups on the sulfonamide moiety may improve binding to enzymatic targets .

- Computational Docking : Predict interactions with targets like carbonic anhydrase IX using AutoDock or Schrödinger Suite.

Q. What challenges arise in scaling up the synthesis of this sulfonyl chloride, and how can they be mitigated?

- Methodology :

- Byproduct Control : Monitor chlorination efficiency via TLC or in situ IR to minimize over-chlorination.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from ethanol/water) to isolate high-purity product.

- Stability : Store under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis to sulfonic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.